molecular formula C12H7N3O3S B11634884 2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B11634884
M. Wt: 273.27 g/mol
InChI Key: DHVSQLICXHFNHX-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities The compound features a 1,3,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-nitrobenzoic acid hydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitrophenyl ring, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits potential antimicrobial, antifungal, and anticancer activities. It has been investigated as a lead compound for the development of new therapeutic agents.

    Material Science: Due to its stable heterocyclic structure, it can be used in the design of organic semiconductors and other advanced materials.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The exact mechanism of action of 2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole varies depending on its application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or protein function. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets and pathways, such as DNA or key enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

    2-(4-Nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole: Contains a furan ring instead of thiophene, which may influence its electronic properties and interactions with biological targets.

Uniqueness

2-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to the presence of both the nitrophenyl and thiophenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C12H7N3O3S

Molecular Weight

273.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-14-12(18-11)10-2-1-7-19-10/h1-7H

InChI Key

DHVSQLICXHFNHX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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